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Compound of Interest

Compound Name: Apitolisib

Cat. No.: B1684593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of apitolisib administration and

dosage in mouse xenograft models, designed to guide researchers in preclinical study design

and execution. The protocols outlined below are synthesized from established methodologies

and published studies.

Introduction
Apitolisib (also known as GDC-0980 or RG7422) is a potent, orally bioavailable dual inhibitor

of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR)

kinases.[1][2] It targets the p110α, β, γ, and δ isoforms of PI3K, as well as the ATP binding

sites of both mTORC1 and mTORC2.[1] The PI3K/Akt/mTOR signaling pathway is a critical

regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a

frequent event in human cancers.[3][4] Apitolisib has demonstrated broad preclinical

antitumor activity across a range of cancer models, including those with PI3K mutations, PTEN

loss, and KRAS mutations.[1][5]

Data Presentation: Apitolisib Dosage and
Administration in Mouse Xenograft Models
The following table summarizes quantitative data from various preclinical studies investigating

the efficacy of apitolisib in different mouse xenograft models.
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Xenograft
Model

Cancer
Type

Cell
Line(s)

Administr
ation
Route

Dosage
Dosing
Schedule

Outcome

Breast

Cancer
Breast

MCF-7

neo/HER2
Oral (p.o.) 1 mg/kg

Not

Specified

Significant

tumor

growth

delay[2]

Prostate

Cancer
Prostate PC-3 Oral (p.o.) 1 mg/kg

Not

Specified

Significant

tumor

growth

delay[2]

Various

Breast,

Ovarian,

Lung,

Prostate

Not

Specified
Oral (p.o.) 5 mg/kg

Daily for 21

days

Broad and

potent

inhibition of

tumor

growth[1]

Various

Breast,

Ovarian,

Lung,

Prostate

Not

Specified
Oral (p.o.) 5 mg/kg

Every 4

days or

once

weekly

Broad and

potent

inhibition of

tumor

growth[1]

Various
Not

Specified

Not

Specified
Oral (p.o.) 7.5 mg/kg

Not

Specified

Tumor

stasis or

regression

(Maximum

Tolerated

Dose)[2]

Renal Cell

Carcinoma
Renal 786-O Oral (p.o.)

0.3, 3, 10

mg/kg

Single

dose

Dose-

dependent

decrease

in pAkt

levels in

tumors[6]
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Various Various

15 of 20

xenograft

models

Oral (p.o.) 5 mg/kg
Not

Specified

Greater

than 50%

Tumor

Growth

Inhibition

(TGI)[7]

Various
Not

Specified

Not

Specified

Intravenou

s (i.v.)
1 mg/kg

Not

Specified

Favorable

pharmacok

inetic

parameters

[1]

Experimental Protocols
Protocol for Establishment of a Subcutaneous Xenograft
Model
This protocol describes the subcutaneous implantation of cancer cells to establish a tumor

xenograft in mice.

Materials:

Cancer cell line of interest

Appropriate cell culture medium

Phosphate-buffered saline (PBS), sterile

Matrigel or Cultrex Basement Membrane Extract (BME) (optional, but recommended for

some cell lines)

Immunocompromised mice (e.g., athymic nu/nu or NOD/SCID)[2][8]

Syringes (1 mL) and needles (25-27 gauge)

Anesthetic (e.g., isoflurane or ketamine/xylazine solution)
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Clippers for hair removal

Alcohol swabs

Calipers for tumor measurement

Procedure:

Cell Preparation:

Culture cancer cells to ~80% confluency.

Harvest cells using standard trypsinization methods and wash with sterile PBS.

Perform a cell count and assess viability (e.g., using trypan blue). Viability should be

>90%.

Resuspend the required number of cells (typically 1 x 10^6 to 1 x 10^7 cells per mouse) in

sterile PBS or a mixture of PBS and Matrigel/BME (commonly a 1:1 ratio). Keep cells on

ice until injection.

Animal Preparation:

Anesthetize the mouse using an approved anesthetic protocol.

Remove hair from the injection site (typically the right flank) using clippers.[8]

Cleanse the injection site with an alcohol swab.

Implantation:

Draw the cell suspension into a 1 mL syringe fitted with a 25-27 gauge needle.

Gently lift the skin on the flank and insert the needle subcutaneously.

Slowly inject the cell suspension (typically 100-200 µL). A small bleb should be visible

under the skin.

Carefully withdraw the needle.
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Post-Implantation Monitoring:

Monitor the mice for recovery from anesthesia.

Observe the injection site for any signs of infection or leakage.

Begin monitoring for tumor growth 3-7 days post-implantation.

Protocol for Tumor Measurement and Monitoring
Procedure:

Once tumors become palpable, measure their dimensions using calipers at least twice a

week.

Measure the length (L) and width (W) of the tumor.

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.

Record the body weight of the mice at each tumor measurement to monitor for signs of

toxicity.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.[8]

Protocol for Apitolisib Preparation and Administration
Materials:

Apitolisib (GDC-0980) powder

Vehicle for reconstitution (e.g., 0.5% methylcellulose/0.2% Tween-80 or 80% PEG400)[2]

Oral gavage needles (for p.o. administration)

Syringes

Procedure:
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Drug Preparation:

Calculate the required amount of apitolisib and vehicle based on the number of mice,

their average weight, and the target dose.

Prepare the apitolisib formulation by suspending the powder in the chosen vehicle.

Sonication or vortexing may be required to achieve a uniform suspension. Prepare fresh

daily or as recommended by the supplier.

Oral Administration (Gavage):

Gently restrain the mouse.

Insert the oral gavage needle carefully into the esophagus.

Slowly administer the calculated volume of the apitolisib suspension.

Observe the mouse briefly after administration to ensure no adverse effects.

Treatment Schedule:

Administer apitolisib according to the planned schedule (e.g., daily, intermittently).[1]

The control group should receive the vehicle only, following the same administration route

and schedule.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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